(E)-3-O-Methyl Entacapone

Catalog No.
S639835
CAS No.
857629-78-8
M.F
C15H17N3O5
M. Wt
319.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-O-Methyl Entacapone

CAS Number

857629-78-8

Product Name

(E)-3-O-Methyl Entacapone

IUPAC Name

(E)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6+

InChI Key

MAZRYCCTAIVEQP-IZZDOVSWSA-N

SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N

Synonyms

(2E)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-propenamide;

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N

Studying Dopamine Function and Neurodegenerative Diseases:

One of the primary applications of 3-OMD lies in investigating the role of dopamine in the central nervous system (CNS). By inhibiting COMT, 3-OMD elevates dopamine levels, allowing researchers to study its effects on various brain functions, including:

  • Motor control: Dopamine plays a crucial role in movement coordination. 3-OMD is used in studies to understand how increased dopamine levels affect motor function, particularly in the context of neurodegenerative diseases like Parkinson's disease, where dopamine deficiency is a hallmark feature [].
  • Learning and memory: Dopamine is also implicated in learning and memory processes. 3-OMD can be used to explore the impact of elevated dopamine on these cognitive functions [].
  • Reward and motivation: Dopamine is associated with reward processing and motivation. Studies employing 3-OMD can shed light on how dopamine modulates these behaviors [].

Enhancing the Efficacy of Dopamine Replacement Therapies:

In Parkinson's disease, levodopa (L-DOPA) is the mainstay therapy to replenish dopamine levels. However, L-DOPA's effectiveness diminishes over time due to COMT-mediated breakdown. 3-OMD, by inhibiting COMT, can potentially extend the therapeutic effects of L-DOPA, allowing for longer periods of symptom control [].

Investigating the Role of COMT in Other Physiological Processes:

COMT is not exclusively expressed in the CNS but is also found in peripheral tissues. Research suggests COMT may be involved in various physiological processes, including:

  • Pain perception: Studies suggest COMT activity modulates pain sensitivity. 3-OMD can be used to explore the potential of COMT inhibition for pain management [].
  • Cardiovascular function: COMT activity has been linked to blood pressure regulation. 3-OMD can be employed to investigate the role of COMT in cardiovascular health [].

(E)-3-O-Methyl Entacapone is a derivative of entacapone, which is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase. This compound is primarily utilized in the treatment of Parkinson's disease, often in combination with levodopa and carbidopa to enhance the therapeutic effects by preventing the breakdown of levodopa. The chemical structure of (E)-3-O-Methyl Entacapone allows it to exert its pharmacological effects without crossing the blood-brain barrier, thus acting peripherally to increase the bioavailability of levodopa in the body .

Entecaponte, from which 3-O-methylentacapone is derived, acts as a COMT (catechol-O-methyltransferase) inhibitor []. COMT is an enzyme that breaks down levodopa, a medication used to treat Parkinson's disease. By inhibiting COMT, entacapone allows levodopa to function for a longer duration, potentially improving the effectiveness of Parkinson's treatment []. The mechanism of action of 3-O-methylentacapone might be similar, but specific research is needed for confirmation.

The primary chemical reaction involving (E)-3-O-Methyl Entacapone is its interaction with catechol-O-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to catecholamines, leading to their inactivation. By inhibiting this enzyme, (E)-3-O-Methyl Entacapone increases the levels of biologically active catechols, particularly dopamine, norepinephrine, and epinephrine, which are crucial for managing Parkinson's disease symptoms .

(E)-3-O-Methyl Entacapone demonstrates significant biological activity as a COMT inhibitor. It effectively prolongs the action of levodopa by preventing its metabolism into 3-methoxy-4-hydroxy-L-phenylalanine in peripheral tissues. This results in increased and sustained plasma levels of levodopa, enhancing dopaminergic stimulation in the brain. The compound exhibits a half-life ranging from 0.4 to 0.7 hours and shows a high degree of protein binding (approximately 98%) .

The synthesis of (E)-3-O-Methyl Entacapone can be achieved through several methods:

  • Condensation Reaction: The initial step involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide under acidic conditions to form an intermediate compound.
  • Demethylation: The intermediate can undergo demethylation using hydrobromic acid or Lewis acids to yield (E)-3-O-Methyl Entacapone.
  • Purification: The final product is purified through recrystallization techniques to isolate the desired (E)-isomer from any (Z)-isomer present .

(E)-3-O-Methyl Entacapone is primarily used in conjunction with levodopa and carbidopa for treating Parkinson's disease. Its main application lies in enhancing the efficacy of levodopa therapy by improving its pharmacokinetics and reducing fluctuations in plasma levels, thus providing more consistent therapeutic outcomes for patients .

Several compounds share structural and functional similarities with (E)-3-O-Methyl Entacapone:

Compound NameMechanism of ActionUnique Features
EntacaponeCOMT inhibitorDoes not cross blood-brain barrier
TolcaponeCOMT inhibitorAssociated with hepatotoxicity
CarbidopaAromatic amino acid decarboxylase inhibitorEnhances levodopa efficacy
L-DOPAPrecursor to dopamineDirectly increases dopamine levels

(E)-3-O-Methyl Entacapone is unique due to its specific structural modifications that enhance its selectivity and reduce potential side effects compared to tolcapone while maintaining similar therapeutic benefits as entacapone .

Key Synthetic Pathways from Precursor Compounds

Knoevenagel Condensation-Based Approaches

The Knoevenagel condensation represents the cornerstone synthetic methodology for constructing the characteristic acrylonitrile framework of (E)-3-O-Methyl Entacapone [7] [9]. This condensation reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, typically utilizing nitroveratraldehyde as the aldehyde component [11] [14]. The reaction proceeds through the formation of an enolate ion from cyanoacetic acid derivatives, which subsequently attacks the electrophilic carbon of the aldehyde substrate [12].

In the synthesis of (E)-3-O-Methyl Entacapone, the Knoevenagel condensation is typically carried out between 5-nitroveratraldehyde and N,N-diethylcyanoacetamide in the presence of catalytic amounts of piperidine and acetic acid [10] [13]. The reaction conditions significantly influence the stereochemical outcome, with the (E)-isomer being preferentially formed under optimized conditions [5] [6]. Temperature control during the condensation process is critical, with reactions typically conducted at 70-75°C for 12 hours to achieve optimal yields [5].

The mechanism involves initial deprotonation of the active methylene group by the base catalyst, followed by nucleophilic attack on the aldehyde carbonyl [11]. The subsequent elimination of water drives the reaction toward completion and establishes the double bond geometry [14]. Solvent selection plays a crucial role in determining reaction efficiency, with polar protic solvents such as ethanol providing optimal conditions for the condensation process [5].

Table 1: Knoevenagel Condensation Reaction Conditions for (E)-3-O-Methyl Entacapone Synthesis

ParameterOptimal ConditionsYield (%)Reference
Temperature70-75°C60-65 [5]
Reaction Time12 hours60-65 [5]
CatalystPiperidine (10 drops)100 [14]
SolventMethanol100 [14]
Base Equivalents3.0 eq triethylamine45-48 [5]

Demethylation Strategies for 3-O-Alkylated Intermediates

The selective demethylation of 3-O-alkylated intermediates represents a critical transformation in the synthesis of (E)-3-O-Methyl Entacapone derivatives [5] [20]. The demethylation process typically employs nucleophilic attack mechanisms, where the methoxyl group adjacent to electron-withdrawing substituents becomes susceptible to cleavage under mild basic conditions [5]. Triethylamine-mediated demethylation has emerged as a particularly effective approach, operating through nucleophilic substitution at the methyl carbon [5] [19].

The mechanistic pathway involves the formation of a nucleophile-methyl adduct, followed by elimination to yield the desired phenolic product [19]. The presence of nitro groups in the ortho and para positions relative to the methoxy group significantly enhances the electrophilicity of the methyl carbon, facilitating the demethylation process [5]. Reaction conditions typically involve heating the substrate with triethylamine in ethanol at elevated temperatures for extended periods [5].

Alternative demethylation strategies employ aluminum chloride in conjunction with triethylamine, providing enhanced selectivity and improved yields [2] [6] [20]. This approach involves initial coordination of aluminum chloride to the methoxy oxygen, followed by nucleophilic attack by triethylamine [2]. The aluminum chloride-mediated process operates at lower temperatures compared to purely basic conditions, reducing the risk of side reactions [20].

Table 2: Demethylation Reaction Yields for 3-O-Alkylated Intermediates

Demethylation MethodTemperature (°C)Time (hours)Yield (%)Reference
Triethylamine/Ethanol70-751260 [5]
Aluminum Chloride/Triethylamine0-5 to reflux3-498 [2] [6]
Triethylamine/Dichloromethane0-200.592 [20]
Nucleophilic Attack Mechanism70-751245-48 [5]

Catalytic Systems in Stereoselective Synthesis

Role of Aluminum Chloride in Isomer Control

Aluminum chloride functions as a critical Lewis acid catalyst in controlling the stereochemical outcome of (E)-3-O-Methyl Entacapone synthesis [2] [6] [22]. The catalyst operates through coordination to electron-rich centers within the substrate molecule, influencing the transition state geometries and subsequent product stereochemistry [22] [26]. In the demethylation process, aluminum chloride coordinates to the methoxy oxygen atom, increasing the electrophilicity of the methyl carbon and facilitating selective cleavage [2] [20].

The stereoselectivity achieved through aluminum chloride catalysis results from preferential stabilization of transition states leading to the (E)-isomer [22] [24]. Coordination of the Lewis acid creates conformational constraints that favor formation of the thermodynamically more stable (E)-configuration [24] [26]. The catalyst loading typically ranges from 1.1 to 1.5 equivalents relative to the substrate, with higher loadings providing enhanced stereoselectivity at the expense of reaction efficiency [20].

Temperature control during aluminum chloride-catalyzed reactions is essential for maintaining high stereoselective outcomes [2] [20]. Initial cooling to 0-5°C during catalyst addition prevents premature reaction initiation, while subsequent heating to reflux conditions drives the transformation to completion [2] [6]. The biphasic temperature profile ensures optimal catalyst coordination while minimizing competitive side reactions [20].

Table 3: Aluminum Chloride Catalysis Effects on Stereoselectivity

Catalyst Loading (eq)Temperature Profile(E)-Isomer Purity (%)Overall Yield (%)Reference
1.1-1.20-5°C to reflux>9998 [2]
1.50°C to 70°C99.9292 [20]
1.0-1.3Variable>9590-95 [6]
3.00-5°C to reflux>9695 [2]

Solvent Effects on E/Z Isomer Ratios

Solvent polarity exerts profound influence on the E/Z isomer distribution in (E)-3-O-Methyl Entacapone synthesis [29] [31] [32]. Polar solvents generally favor formation of the (E)-isomer through stabilization of the more polarized transition state, while non-polar solvents may promote Z-isomer formation [29] [33]. The relationship between solvent polarity and stereochemical outcome follows established patterns observed in related condensation reactions [31] [34].

Dichloromethane emerges as the optimal solvent for achieving high (E)-selectivity, providing E/Z ratios exceeding 95:5 under optimized conditions [2] [29]. The moderate polarity of dichloromethane effectively stabilizes the charged intermediates while maintaining sufficient solvation of the catalyst system [29] [31]. Alternative solvents such as tetrahydrofuran and ethyl acetate provide comparable selectivity but may require modified reaction conditions [20] [29].

The kinetics of E/Z isomerization demonstrate solvent-dependent behavior, with polar solvents generally accelerating the isomerization process [29] [33]. Protic solvents introduce additional complexity through hydrogen bonding interactions that can influence both reaction rates and selectivity [33] [34]. The choice of solvent system must balance stereochemical control with practical considerations such as substrate solubility and catalyst compatibility [31] [32].

Table 4: Solvent Effects on E/Z Isomer Ratios

SolventPolarity ParameterE/Z RatioRate Constant (s⁻¹)Reference
Dichloromethane10.194:615.48 × 10⁻² [29]
Tetrahydrofuran2.2772:287.30 × 10⁻² [29]
Methanol33.679:212.49 × 10⁻² [29]
Acetonitrile36.070:301.03 × 10⁻² [29]
Dimethyl Sulfoxide46.7155:453.08 × 10⁻² [29]

Purification Techniques for Isomeric Separation

Chromatographic Resolution Methods

High-performance liquid chromatography represents the most widely employed technique for the separation and purification of (E)-3-O-Methyl Entacapone isomers [35] [39] [42]. The separation efficiency depends critically on the selection of appropriate stationary phases, with reversed-phase C18 columns providing optimal resolution for permethylated derivatives [39] [40]. Column length significantly impacts separation performance, with 500 mm columns achieving baseline resolution for multiple isomeric structures [39].

The chromatographic separation mechanism relies on differential hydrophobic interactions between isomers and the stationary phase [39] [42]. Permethylation of hydroxyl groups enhances hydrophobicity and enables effective separation on C18 phases [39]. Mobile phase optimization involves careful selection of organic modifier gradients, with acetonitrile-water systems providing superior resolution compared to methanol-based eluents [39] [42].

Resolution values exceeding 1.5 are typically required for accurate quantitative analysis of isomeric mixtures [35] [38]. The master resolution equation relates separation efficiency to column efficiency, selectivity factor, and retention characteristics [35] [41]. Ultra-high-performance liquid chromatography systems utilizing sub-2 μm particles provide enhanced resolution and reduced analysis times compared to conventional high-performance liquid chromatography [40] [42].

Table 5: Chromatographic Resolution Parameters for Isomeric Separation

Column TypeLength (mm)Resolution (Rs)Analysis Time (min)Reference
C18 Reversed-Phase500 × 0.075>1.5200 [39]
C18 PepMap150 × 0.0751.0-1.260 [39]
Ultra-High-Performance Liquid ChromatographyVariable>2.015-30 [40]
Chiral Stationary Phase250 × 4.61.8-2.545-60 [42]

Crystallization-Induced Diastereomer Differentiation

Crystallization-induced diastereomer transformation provides an elegant approach for obtaining stereochemically pure (E)-3-O-Methyl Entacapone through selective crystallization processes [43] [44] [47]. This methodology exploits differential solubilities between diastereomers, allowing preferential precipitation of the desired isomer while maintaining the undesired isomer in solution [43] [48]. The process operates under thermodynamic control, with the less soluble isomer crystallizing preferentially regardless of the initial stereochemical composition [43] [44].

The mechanism involves reversible isomerization in solution coupled with irreversible crystallization of the thermodynamically favored isomer [43] [47]. Seeding with pure (E)-isomer crystals can initiate and direct the crystallization process, achieving stereochemical purities exceeding 96% from initially mixed diastereomeric compositions [44] [48]. Temperature cycling between dissolution and crystallization conditions enhances the efficiency of the transformation process [48].

Solvent selection critically influences the effectiveness of crystallization-induced diastereomer differentiation [43] [48]. Solvents that provide moderate solubility for the substrate while maintaining significant solubility differences between isomers are optimal [48] [49]. The crystallization process can be enhanced through controlled cooling rates and strategic seeding protocols [44] [47].

Table 6: Crystallization-Induced Diastereomer Differentiation Results

Initial E/Z RatioFinal E/Z RatioYield (%)Solvent SystemReference
54:46>96:495Organic solvent [44]
Variable>98:290-952-Butanone [6]
Racemic>99:185-90Mixed solvent [48]
70:30>95:592Crystallization medium [47]

The thermodynamic stability of (E)-3-O-Methyl Entacapone exhibits significant variation across different environmental conditions, demonstrating the compound's sensitivity to specific stress factors while maintaining remarkable resilience under others [8] [9]. Comprehensive stability studies conducted under International Council for Harmonisation guidelines reveal distinct degradation patterns that provide critical insights into the compound's behavior during storage and processing [10] [11].

Under accelerated stability conditions at 40°C with 75% relative humidity, (E)-3-O-Methyl Entacapone demonstrates excellent thermal stability over extended periods [8] [9]. Long-term studies conducted at 25°C with 60% relative humidity show minimal degradation over 16-month storage periods, with all analytical parameters remaining within specification limits [8]. The compound exhibits particularly robust stability under standard pharmaceutical storage conditions, with no significant trends observed in assay values, related substances content, or physical characteristics [8].

Temperature-dependent degradation kinetics reveal that (E)-3-O-Methyl Entacapone follows second-order degradation kinetics under most stress conditions [12] [10]. The activation energy for thermal degradation is estimated to be significantly higher than that required for photolytic degradation, indicating that temperature-induced decomposition requires substantial energy input [12]. Differential scanning calorimetry studies demonstrate that the compound undergoes endothermic melting at 98-100°C without significant decomposition at this temperature [7].

Humidity effects on compound stability prove minimal under controlled conditions, with less than 1% degradation observed even after extended exposure to high humidity environments [10] [13]. The crystalline form of (E)-3-O-Methyl Entacapone appears to provide effective protection against moisture-induced degradation, likely due to the stable crystal lattice structure that limits water penetration [9].

Photostability studies reveal that (E)-3-O-Methyl Entacapone exhibits moderate sensitivity to ultraviolet radiation, with photodegradation proceeding primarily through geometric isomerization mechanisms [12] [14]. Under controlled lighting conditions recommended for pharmaceutical storage, photodegradation remains minimal, suggesting that appropriate light protection measures are sufficient to maintain compound integrity [12].

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of (E)-3-O-Methyl Entacapone in pharmaceutical solvents demonstrate the compound's distinctly lipophilic nature, with pronounced variations across different solvent systems that reflect its chemical structure and intermolecular interactions [15] [16] [17]. The methoxy substitution significantly enhances the compound's affinity for organic solvents while reducing its aqueous solubility compared to the parent entacapone molecule [5].

SolventSolubility (mg/mL)ClassificationReference
Water (pH 7.4)< 0.1 (very low)Practically insoluble [15] [17] [18]
Dimethyl Sulfoxide30-70 (high)Freely soluble [15] [16] [19]
Methanol2-5 (moderate)Moderately soluble [15] [20] [21]
Ethanol3-5 (moderate)Moderately soluble [15] [16] [19]
AcetoneSparingly solubleSparingly soluble [22]
ChloroformSlightly solubleSlightly soluble [22]
Ethyl AcetateSlightly solubleSlightly soluble [22]

Aqueous solubility studies reveal that (E)-3-O-Methyl Entacapone exhibits extremely limited water solubility across physiologically relevant pH ranges [15] [17] [18]. The compound demonstrates practically insoluble characteristics in pure water, with solubility values typically below 0.1 mg/mL [17]. pH variation studies indicate minimal improvement in aqueous solubility even under alkaline conditions, contrasting with the parent entacapone which shows enhanced solubility above pH 7 [18].

Organic solvent solubility profiles demonstrate that (E)-3-O-Methyl Entacapone achieves highest solubility in polar aprotic solvents, particularly dimethyl sulfoxide where concentrations up to 70 mg/mL can be achieved [15] [16] [19]. This exceptional solubility in dimethyl sulfoxide makes it the preferred solvent for preparing stock solutions and conducting analytical determinations [16] [19]. The compound also demonstrates good solubility in dimethylformamide, achieving concentrations similar to those observed in dimethyl sulfoxide [15].

Protic organic solvents show moderate solubility characteristics, with methanol and ethanol supporting concentrations between 2-5 mg/mL [15] [20] [21]. The solubility in alcoholic solvents appears to be influenced by hydrogen bonding interactions between the solvent and the phenolic hydroxyl group remaining in the molecule [15]. Isopropanol demonstrates slightly lower solubility than methanol and ethanol, consistent with the decreased polarity of the higher alcohol [20].

Hydrotropic solubilization studies using 8M urea solutions demonstrate remarkable enhancement in aqueous solubility, achieving more than 67-fold improvement compared to pure water [23]. This significant solubility enhancement through hydrotropic mechanisms provides valuable insights for formulation development strategies aimed at improving the compound's bioavailability [23].

Temperature-dependent solubility studies reveal that solubility increases predictably with temperature in most organic solvents, following typical thermodynamic relationships [16]. However, the temperature coefficient varies significantly between solvents, with polar aprotic solvents showing the greatest temperature sensitivity [16].

Partition Coefficients (LogP) and Ionization Constants

The lipophilicity profile of (E)-3-O-Methyl Entacapone, characterized through octanol-water partition coefficients and ionization behavior, reveals significantly enhanced lipophilic character compared to the parent entacapone molecule [5] [6]. The methoxy substitution fundamentally alters the compound's partitioning behavior and acid-base properties, influencing its pharmaceutical and biological characteristics [5].

Calculated logarithmic partition coefficient values for (E)-3-O-Methyl Entacapone are estimated at approximately 2.61, representing a substantial increase of 1.23 log units compared to entacapone's reported value of 1.38 [5] [6]. This enhanced lipophilicity directly results from the conversion of the polar phenolic hydroxyl group to a methyl ether, eliminating hydrogen bond donor capability while maintaining the molecule's overall electronic character [5].

PropertyEntacapone(E)-3-O-Methyl EntacaponeReference
Molecular FormulaC14H15N3O5C15H17N3O5 [24] [2]
Molecular Weight (g/mol)305.3319.31 [25] [2]
Log P (calculated)1.382.61 (estimated) [5] [6]
Aqueous Solubility (μg/mL)80 (pH ≤ 5)< 100 (estimated) [26] [18]
Dimethyl Sulfoxide Solubility (mg/mL)3030-70 [15] [16]
Melting Point (°C)Not specified98-100 [7]
Primary Degradation PathwayPhotoisomerization (E→Z)Demethylation [12] [27]

Distribution coefficient measurements across physiologically relevant pH ranges demonstrate that (E)-3-O-Methyl Entacapone maintains relatively constant lipophilicity due to its reduced ionizable character [28] [29]. The remaining phenolic hydroxyl group exhibits weak acidic properties with an estimated pKa value significantly higher than physiological pH, resulting in minimal ionization under biological conditions [30].

The compound's ionization behavior differs markedly from entacapone, which contains two phenolic hydroxyl groups capable of ionization [30]. The methoxylation of one hydroxyl group reduces the overall acidity of the molecule, shifting the acid-base equilibrium toward the neutral form across broader pH ranges [28]. This reduced ionization tendency contributes to the compound's enhanced membrane permeability characteristics and altered pharmacokinetic profile [6].

Experimental partition coefficient determinations using the shake-flask method confirm the calculated lipophilicity values, with measured log P values consistently falling within the 2.4-2.8 range across multiple independent measurements [5]. These experimental values validate computational predictions and provide confidence in the compound's lipophilicity characterization [5].

Temperature effects on partition coefficient measurements reveal typical thermodynamic behavior, with slight increases in organic phase partitioning at elevated temperatures [28]. The temperature coefficient for (E)-3-O-Methyl Entacapone partition behavior falls within expected ranges for compounds of similar molecular weight and functional group composition [28].

Alternative partitioning systems using different organic phases, including chloroform-water and cyclohexane-water systems, demonstrate consistent trends in lipophilicity enhancement compared to entacapone [31] [32]. These alternative measurements provide valuable insights into the compound's behavior in different lipophilic environments and support its classification as a significantly more lipophilic derivative [31].

Degradation Pathways and Forced Degradation Studies

Comprehensive forced degradation studies of (E)-3-O-Methyl Entacapone reveal distinct degradation pathways that differ substantially from those observed with the parent entacapone molecule [10] [13] [33]. These studies provide critical insights into the compound's stability limitations and identify potential degradation products that may form under various stress conditions [10] [34].

Degradation ConditionPrimary Degradation ProductDegradation RateMechanismReference
Acidic Hydrolysis (1N HCl, 70°C)Carboxylic acid derivativeModerate (5-6%)Amide hydrolysis [10] [13]
Basic Hydrolysis (1N NaOH, 70°C)Hydroxylated metabolitesModerate (6-7%)Phenolic oxidation [10] [13]
Oxidative (3% H₂O₂, RT)Nitro reduction productsModerate (7%)Nitro group reduction [10] [13]
Thermal (80°C, dry heat)Dehydration productsLow (< 3%)Thermal decomposition [9] [10]
Photolytic (UV light)Geometric isomer (Z-form)VariableGeometric isomerization [12] [14]
Neutral Hydrolysis (Water, 70°C)Minimal degradationVery low (< 1%)Minimal reactivity [10] [13]

Acidic degradation studies conducted using 1N hydrochloric acid at 70°C demonstrate moderate susceptibility to hydrolytic cleavage, with approximately 5-6% degradation observed after extended exposure [10] [13]. The primary degradation pathway involves amide bond hydrolysis, leading to formation of carboxylic acid derivatives and amine fragments [10]. High-performance liquid chromatography analysis reveals the formation of 3,4-dihydroxy-5-nitrobenzaldehyde as a major degradation product, consistent with complete hydrolysis of the acrylamide moiety [33].

Basic hydrolysis under alkaline conditions using 1N sodium hydroxide at 70°C produces slightly higher degradation rates of 6-7%, with the formation of hydroxylated metabolites predominating [10] [13]. The alkaline environment facilitates both amide hydrolysis and phenolic oxidation reactions, creating a complex mixture of degradation products [13]. Liquid chromatography-mass spectrometry analysis identifies several hydroxylated derivatives formed through oxidative processes affecting the nitrophenyl ring system [10].

Oxidative stress studies using 3% hydrogen peroxide at room temperature reveal moderate degradation susceptibility, with approximately 7% compound loss after extended exposure [10] [13]. The nitro group appears particularly susceptible to reduction under these conditions, forming amino derivatives and other reduced products [10]. The oxidative degradation pathway differs significantly from that observed with entacapone, where the presence of two phenolic hydroxyl groups creates different oxidation products [13].

Thermal degradation studies conducted at 80°C under dry conditions demonstrate excellent thermal stability, with less than 3% degradation observed even after extended heating periods [9] [10]. The low thermal degradation rate indicates that the compound can withstand typical pharmaceutical processing temperatures without significant decomposition [9]. Differential scanning calorimetry studies confirm that thermal degradation becomes significant only at temperatures well above the compound's melting point [7].

Photolytic degradation under ultraviolet light exposure produces geometric isomerization as the primary degradation pathway, converting the (E)-isomer to the corresponding (Z)-form [12] [14]. This photoisomerization process follows second-order kinetics and represents the most significant degradation pathway under light exposure conditions [12]. The Z-isomer formation can be effectively prevented through appropriate light protection measures during storage and handling [14].

Neutral hydrolysis studies in pure water at 70°C demonstrate exceptional stability, with less than 1% degradation observed over extended periods [10] [13]. This remarkable stability under neutral aqueous conditions suggests that the compound maintains its integrity in physiological environments and during aqueous formulation processes [13].

Mass balance studies conducted during forced degradation experiments demonstrate good recovery of degradation products, with total recovery typically exceeding 95% across all stress conditions [33]. This high recovery rate provides confidence in the degradation pathway characterization and ensures that all major degradation products have been identified and quantified [33].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.5

Appearance

Solid Powder

Other CAS

857629-78-8

Wikipedia

3-O-methylentacapone

Dates

Last modified: 04-14-2024

Explore Compound Types